molecular formula C13H12BrClN2O3S B226154 4-bromo-N-(5-chloropyridin-2-yl)-3-ethoxybenzenesulfonamide

4-bromo-N-(5-chloropyridin-2-yl)-3-ethoxybenzenesulfonamide

Katalognummer: B226154
Molekulargewicht: 391.67 g/mol
InChI-Schlüssel: SSQKLPOEIZHBLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-(5-chloropyridin-2-yl)-3-ethoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a bromine atom, a chlorine-substituted pyridine ring, and an ethoxy group attached to a benzenesulfonamide core.

Eigenschaften

Molekularformel

C13H12BrClN2O3S

Molekulargewicht

391.67 g/mol

IUPAC-Name

4-bromo-N-(5-chloropyridin-2-yl)-3-ethoxybenzenesulfonamide

InChI

InChI=1S/C13H12BrClN2O3S/c1-2-20-12-7-10(4-5-11(12)14)21(18,19)17-13-6-3-9(15)8-16-13/h3-8H,2H2,1H3,(H,16,17)

InChI-Schlüssel

SSQKLPOEIZHBLR-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)Br

Kanonische SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(5-chloropyridin-2-yl)-3-ethoxybenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Reduction of the nitro group to an amine.

    Sulfonation: Introduction of the sulfonamide group.

    Halogenation: Bromination and chlorination of the aromatic rings.

    Etherification: Introduction of the ethoxy group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions. These methods ensure high yield and purity of the final product. Key factors include temperature control, reaction time, and the use of catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-N-(5-chloropyridin-2-yl)-3-ethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: Halogen atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-bromo-N-(5-chloropyridin-2-yl)-3-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. These may include enzymes or receptors that are crucial for biological processes. The compound may inhibit or activate these targets, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-bromo-N-(5-chloro-2-pyridinyl)-benzenesulfonamide: Lacks the ethoxy group.

    4-bromo-N-(2-pyridinyl)-3-ethoxybenzenesulfonamide: Lacks the chlorine atom.

    N-(5-chloro-2-pyridinyl)-3-ethoxybenzenesulfonamide: Lacks the bromine atom.

Uniqueness

The presence of both bromine and chlorine atoms, along with the ethoxy group, makes 4-bromo-N-(5-chloropyridin-2-yl)-3-ethoxybenzenesulfonamide unique. These functional groups may contribute to its specific chemical and biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.